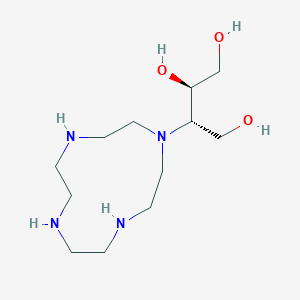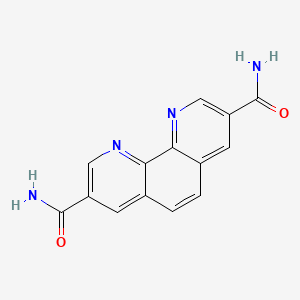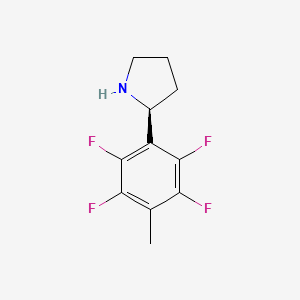
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is a complex organic compound that features a tetraazacyclododecane ring, which is a type of macrocyclic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol typically involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring, followed by the introduction of the butane-1,2,4-triol moiety. Common reaction conditions include the use of strong bases or acids to facilitate cyclization and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to produce the compound in significant quantities. Optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,4-triol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetraazacyclododecane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the tetraazacyclododecane ring.
Scientific Research Applications
Chemistry
In chemistry, Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can be used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biology, this compound can be used as a chelating agent to study metal ion interactions in biological systems. It can also be used in the design of new drugs or diagnostic agents.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications, such as in the treatment of metal ion imbalances or as a component of drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol involves its ability to chelate metal ions through the tetraazacyclododecane ring. This chelation can affect various molecular targets and pathways, depending on the specific metal ions involved and the context of the application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other macrocyclic ligands such as cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. These compounds share the tetraazacyclododecane ring structure but differ in the functional groups attached to the ring.
Uniqueness
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is unique due to the presence of the butane-1,2,4-triol moiety, which can introduce additional functional properties and reactivity compared to other similar compounds.
Properties
CAS No. |
754167-78-7 |
|---|---|
Molecular Formula |
C12H28N4O3 |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
(2R,3S)-3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol |
InChI |
InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2/t11-,12-/m0/s1 |
InChI Key |
NXHUAYWRBFCZOA-RYUDHWBXSA-N |
Isomeric SMILES |
C1CNCCN(CCNCCN1)[C@@H](CO)[C@H](CO)O |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)

![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)




